6-(1H-pyrazol-1-yl)nicotinonitrile
Overview
Description
6-(1H-Pyrazol-1-yl)nicotinonitrile is a chemical compound with the molecular formula C9H6N4 and a molecular weight of 170.17 . It is a white solid .
Synthesis Analysis
The synthesis of 6-(1H-Pyrazol-1-yl)nicotinonitrile involves several raw materials including Sodium hydride, Ammonium hydroxide, Methyl 6-chloronicotinate, Phosphorus oxychloride, Pyrazole, Dimethyl sulfoxide, and Pyridine .Molecular Structure Analysis
The molecular structure of 6-(1H-Pyrazol-1-yl)nicotinonitrile consists of a pyrazole ring attached to a nicotinonitrile group . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .Chemical Reactions Analysis
While specific chemical reactions involving 6-(1H-Pyrazol-1-yl)nicotinonitrile are not detailed in the search results, it’s known that pyrazole compounds are often used as scaffolds in the synthesis of bioactive chemicals .Physical And Chemical Properties Analysis
6-(1H-Pyrazol-1-yl)nicotinonitrile has a predicted boiling point of 336.4±27.0 °C and a density of 1.23 . It should be stored in a sealed container at room temperature .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
This compound serves as a linker in the construction of MOFs . MOFs are crystalline compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They have applications in gas storage, separation, and catalysis due to their high surface area and tunable porosity.
Energetic Materials
The compound’s derivatives have been explored for use in energetic materials. Its nitrogen-rich structure makes it a candidate for developing high-energy density materials with applications in propellants and explosives, where thermal stability and low sensitivity are crucial .
Safety and Hazards
Future Directions
Pyrazole compounds, such as 6-(1H-Pyrazol-1-yl)nicotinonitrile, are of interest in various fields of research and industry due to their potential applications. Future research may focus on the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .
properties
IUPAC Name |
6-pyrazol-1-ylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVJRKSMKHGTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585406 | |
Record name | 6-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrazol-1-yl)nicotinonitrile | |
CAS RN |
956568-52-8 | |
Record name | 6-(1H-Pyrazol-1-yl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956568-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.